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Abstract

The identification of a bioactive small molecule's cellular target is a critical and often rate-
limiting step in drug discovery and chemical biology.[1][2] This process, known as target
deconvolution, transforms a phenotypic screening hit into a mechanistically understood lead
compound. This guide provides an in-depth, integrated strategy for the target deconvolution of
"Oxazorone," a hypothetical bioactive compound, using a suite of complementary experimental
and computational methodologies. We will delve into the rationale behind each step, providing
detailed protocols for affinity-based proteomics, cellular target engagement validation,
functional genomics, and in silico analysis. This multi-pronged approach is designed to build a
robust, self-validating case for target identification, ensuring a high degree of confidence in the
nominated protein targets.

Introduction: The Challenge of Phenotypic
Screening and the Imperative of Target
Deconvolution

Phenotypic drug discovery has seen a resurgence due to its ability to identify compounds that
modulate complex cellular processes in a disease-relevant context.[3] However, the power of
this approach is intrinsically linked to the subsequent challenge of identifying the specific
molecular target(s) responsible for the observed phenotype. Without this knowledge, lead
optimization, mechanism of action studies, and the prediction of potential off-target effects
become exceedingly difficult.[4]
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Oxazorone, for the purposes of this guide, is a novel small molecule that exhibits potent anti-
proliferative effects in a cancer cell line screen. To advance Oxazorone as a potential
therapeutic, we must first elucidate its mechanism of action by identifying its direct cellular
binding partner(s). This application note outlines a comprehensive workflow to achieve this,
emphasizing the integration of orthogonal techniques to build a robust and validated
conclusion.

The Primary Approach: Identifying Direct Binding
Partners via Affinity-Based Proteomics

The most direct method to identify a small molecule's binding partners is to use the molecule
itself as "bait" to "fish" for its targets within the cellular proteome.[5] This is the principle behind
affinity-based proteomics. The core of this technique is the synthesis of a chemical probe
derived from the bioactive molecule.[6]

Rationale and Design of an Oxazorone-Based Affinity
Probe

An effective affinity probe must retain the biological activity of the parent compound while
incorporating a linker and a reporter/handle for immobilization. The design process involves:

o Structure-Activity Relationship (SAR) Analysis: Identifying positions on the Oxazorone
scaffold where modifications are tolerated without loss of bioactivity.

o Linker Selection: Choosing a linker of appropriate length and chemical nature to minimize
steric hindrance and non-specific interactions.[7]

e Handle Incorporation: Appending a moiety, such as biotin or an alkyne for click chemistry,
that allows for subsequent capture or immobilization.[8][9]

For Oxazorone, we will synthesize a probe with a terminal alkyne, allowing for covalent
attachment to azide-functionalized beads via a copper(l)-catalyzed azide-alkyne cycloaddition
(CUuAAC) click reaction. This method is highly efficient and bio-orthogonal.

Workflow for Affinity-Based Target Identification
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Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
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Protocol: Affinity Purification of Oxazorone Binding
Proteins

Materials:

Oxazorone-alkyne probe and unmodified Oxazorone (for competition).

e Azide-functionalized agarose or magnetic beads.

o Copper(ll) sulfate, sodium ascorbate, THPTA ligand.

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
o Wash buffer (e.g., PBS with 0.1% Tween-20).

 Elution buffer (e.g., SDS-PAGE sample buffer).

e Mass spectrometer (e.g., Orbitrap-based).

Procedure:

e Probe Immobilization: a. Resuspend azide-functionalized beads in buffer. b. Add
Oxazorone-alkyne probe, copper(ll) sulfate, sodium ascorbate, and THPTA. c. Incubate for
2 hours at room temperature with gentle rotation. d. Wash beads extensively to remove
unreacted probe.

e Cell Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Lyse cells in ice-cold lysis
buffer. c. Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Determine
protein concentration using a BCA assay.

o Affinity Purification: a. Aliquot 1-2 mg of cell lysate for each condition (Probe, Beads-only
control, Competition). b. For the competition sample, pre-incubate the lysate with a 100-fold
excess of free Oxazorone for 1 hour. c. Add the immobilized probe (or control beads) to the
lysates. d. Incubate for 2-4 hours at 4°C with rotation.

e Washing and Elution: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-
5 times with wash buffer to remove non-specifically bound proteins. c. Elute bound proteins
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by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

o Protein Identification by Mass Spectrometry: a. Run the eluate on a short SDS-PAGE gel to

separate proteins from residual beads. b. Perform an in-gel tryptic digestion of the entire
protein lane. c. Analyze the resulting peptides by LC-MS/MS.[10] d. Identify and quantify

proteins using a database search algorithm (e.g., MaxQuant), comparing the abundance of

proteins in the probe pulldown to the control and competition samples.

Data Presentation and Interpretation

The output of the mass spectrometry analysis should be a list of proteins enriched in the

Oxazorone-probe sample compared to controls.

Table 1: Hypothetical Top Hits from Oxazorone AP-MS

Fold
. Fold
] Enrichment .

Protein ID Gene Name Reduction p-value

(Probe vs. .

(Competition)

Control)
P04637 TP53 1.2 11 0.45
P62258 HSP90AA1 15.8 12.5 <0.001
Q09472 RUVBL1 21.3 18.9 <0.001
P11021 HSPD1 2.5 1.8 0.21

From this hypothetical data, HSP90AA1 and RUVBL1 emerge as high-confidence candidate
targets due to their significant enrichment and specific competition by free Oxazorone.

Orthogonal Validation: Confirming Target
Engagement in a Cellular Milieu

While AP-MS is powerful, it is performed on cell lysates, which may not perfectly replicate the

cellular environment.[2] Therefore, it is crucial to validate target engagement in intact cells. The
Cellular Thermal Shift Assay (CETSA) is an ideal method for this purpose.[11][12]
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The Principle of CETSA: Ligand-Induced Thermal
Stabilization

CETSA is based on the principle that when a ligand binds to its target protein, the protein-
ligand complex is often thermodynamically more stable than the protein alone.[13] This
increased stability translates to a higher melting temperature. By heating intact cells treated
with a compound to various temperatures, one can measure the amount of soluble target

protein remaining. A ligand-induced shift in the melting curve provides strong evidence of direct
target engagement.[14][15]

© 2025 BenchChem. All rights reserved. 6/17 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

é Cell Treatment )
Intact Cells
\4
Vehicle (DMSO) Oxazorone
- J

4 )

Thermal Challenge
y A

GMSO—Treated Cells HeatecD Gxazorone—Treated Cells Heatea

/ Ana YSiS \
Y Y ( /
Heat to Temperature Gradient . . )
[ (e.g.. 40°C to 70°C) ] KCeII Lysis & CentnfugatlorD
\ J
\
[Collect Soluble Fractioa
Y
Protein Detection
(Western Blot / MS)
\
[Generate Melt Curves]
\ J

Click to download full resolution via product page

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Oxazorone Target Validation

© 2025 BenchChem. All rights reserved. 7117 Tech Support


https://www.benchchem.com/product/b1310076?utm_src=pdf-body-img
https://www.benchchem.com/product/b1310076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Cells of interest.

Oxazorone and DMSO (vehicle control).

PBS, lysis buffer, protease inhibitors.

PCR tubes/plate and a thermal cycler.

Antibodies against putative targets (HSP90AAL, RUVBL1) for Western blotting.

Procedure:

Cell Treatment: a. Plate cells and grow to desired confluency. b. Treat cells with Oxazorone
(e.g., 10 uM) or DMSO for 1-2 hours.

Heating Step: a. Harvest and resuspend cells in PBS. b. Aliquot the cell suspension into
PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C). c. Heat the
samples in a thermal cycler for 3 minutes at the designated temperatures, followed by 3
minutes at 25°C.

Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid
nitrogen and a 25°C water bath). b. Separate the soluble fraction from the precipitated
protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

Detection and Analysis: a. Transfer the supernatant (soluble fraction) to new tubes. b.
Analyze the amount of soluble target protein (e.g., RUVBL1) at each temperature point by
Western blot. c. Quantify band intensities and normalize to the 40°C sample. d. Plot the
percentage of soluble protein versus temperature to generate melting curves.

Data Presentation and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the target

protein in the presence of Oxazorone.

Table 2: Hypothetical CETSA Results for RUVBL1
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Temperature (°C) % Soluble RUVBL1 % Soluble RUVBL1
(DMSO) (Oxazorone)

40 100 100

48 95 08

52 78 92

56 51 (Tm) 81

%0 22 53 (Tm)

64 5 25

Thermal Shift (ATm) +4°C

The hypothetical +4°C thermal shift for RUVBL1 provides strong, independent evidence that
Oxazorone directly binds to and stabilizes RUVBLL1 in intact cells.

Functional Validation: Linking Target to Phenotype

Confirming that Oxazorone binds to RUVBL1 is a major step, but we must also demonstrate
that this interaction is responsible for the observed anti-proliferative phenotype. RNA
interference (RNAI) is a powerful tool for this purpose.[16] The logic is as follows: if
Oxazorone's effect is mediated through RUVBL1, then reducing the cellular levels of RUVBL1
should mimic or occlude the effect of the compound.

The Principle of shRNA-Mediated Knockdown

Short hairpin RNAs (shRNAS) are processed by the cell's endogenous machinery into small
interfering RNAs (SiRNAs), which guide the RNA-induced silencing complex (RISC) to degrade
the target mMRNA.[17] By using a lentiviral vector to deliver an shRNA targeting RUVBL1, we
can achieve stable knockdown of the protein.
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Caption: Workflow for shRNA-based functional validation.
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Protocol: shRNA Knockdown and Proliferation Assay

Materials:

 Lentiviral particles encoding shRNA against RUVBL1 (at least two independent sequences)
and a non-targeting control (shControl).

o Target cells, polybrene, puromycin (or other selection antibiotic).
» Reagents for Western blotting (to confirm knockdown).

e Reagents for a proliferation assay (e.g., CellTiter-Glo®).
Procedure:

e Generate Stable Knockdown Cell Lines: a. Transduce target cells with shRUVBL1 or
shControl lentivirus in the presence of polybrene. b. After 48-72 hours, select for transduced
cells by adding puromycin to the culture medium. c. Expand the stable cell lines.

o Confirm Knockdown: a. Lyse a sample of the shRUVBL1 and shControl cells. b. Perform a
Western blot to confirm a significant reduction in RUVBLL1 protein levels in the shRUVBLL1
cells.

o Proliferation Assay: a. Seed shControl and shRUVBL1 cells in a 96-well plate. b. Treat the
cells with a dose-response of Oxazorone (e.g., 0-10 uM). c. After 72 hours, measure cell
viability using an appropriate assay.

o Data Analysis: a. Normalize the viability data to the DMSO-treated control for each cell line.
b. Plot the dose-response curves and calculate the IC50 for Oxazorone in both shControl
and shRUVBL1 cells.

Data Presentation and Interpretation

A positive result would show that knockdown of RUVBL1 itself reduces proliferation and,
critically, that the RUVBL1-knockdown cells are more resistant to Oxazorone (i.e., have a
higher 1C50).

Table 3: Hypothetical Results of ShRNA Validation
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Basal Proliferation

Cell Line (relative to Oxazorone IC50 Interpretation
shControl)
shControl 100% 50 nM Baseline sensitivity.
Knockdown

phenocopies the drug

shRUVBL1 65% 850 nM
effect and confers

resistance.

This resistance shift strongly implies that RUVBLL1 is a critical mediator of Oxazorone's anti-

proliferative activity.

In Silico Approaches: Integrating Computational and
Experimental Data

Computational methods can provide valuable context, generate hypotheses, and help prioritize

experimental efforts.[18][19]

o Reverse Docking: Once a target like RUVBL1 is identified, reverse (or inverse) docking can
be used to computationally screen RUVBL1 against a library of known drugs to identify
potential off-target effects or predict polypharmacology.[18]

o Pathway and Network Analysis: Mapping the identified targets onto protein-protein
interaction (PPI) networks can reveal the biological pathways and processes perturbed by
Oxazorone.[19][20] This helps to build a more complete picture of the drug's mechanism of
action beyond the initial binding event.
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Caption: Integration of experimental and computational deconvolution strategies.

Conclusion

The deconvolution of a small molecule's target is a multi-faceted challenge that requires a
carefully planned, multi-pronged strategy. By integrating direct biochemical approaches (AP-
MS), orthogonal biophysical validation in a cellular context (CETSA), and functional genomic
perturbation (sShRNA), we can build a highly confident case for target identification. As
demonstrated with our hypothetical molecule Oxazorone, this workflow systematically
progresses from a list of putative binders to a functionally validated target, RUVBL1, whose
engagement is directly responsible for the compound's anti-proliferative effects. This robust,
self-validating system provides the mechanistic foundation necessary for the continued
development of promising bioactive molecules from phenotypic screens.

References

» Design, Synthesis, and Initial Evaluation of Affinity-Based Small-Molecule Probes for
Fluorescent Visualization and Specific Detection of Keapl.Journal of Medicinal Chemistry -
ACS Publications.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/product/b1310076?utm_src=pdf-body-img
https://www.benchchem.com/product/b1310076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and
Isothermal Dose-response Fingerprint Assay.Bio-protocol.

5 Target Deconvolution Approaches in Drug Discovery.Technology Networks.

Design and validation of SIRNAs and shRNAs.PubMed.

Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin.MDPI.

Target Deconvolution in the Post-genomic Era.Pharma Focus Asia.

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.PMC.
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
Emerging affinity-based proteomic technologies for large scale plasma profiling in
cardiovascular disease.PMC - PubMed Central.

Emerging Affinity-Based Techniques in Proteomics.PMC - NIH.

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.Frontiers.
Combining experimental strategies for successful target deconvolution.ResearchGate.
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic
Screening Platform.ACS Central Science.

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes.PMC - PubMed Central.
A novel approach for target deconvolution from phenotype-based screening using knowledge
graph.PubMed.

Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in
Cardiovascular Disease.Broad Institute.

Mechanism of action of the oxazolidinone antibacterial agents.PubMed.

Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.NIH.
Development of a SIRNA and shRNA screening system based on a kinase fusion
protein.SpringerLink.

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic
Screening Platform.PMC - PubMed Central.

siRNA vs shRNA - applications and off-targeting.siTOOLSs Biotech Blog.

CETSA.CETSA.

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.PMC.
Computational/in silico methods in drug target and lead prediction.PMC - PubMed Central.
Cellular Thermal Shift Assay (CETSA).News-Medical.Net.

The Integrated Platform.The Integrated Platform.

Target deconvolution from phenotype-based drug discovery by using chemical proteomics
approaches.ResearchGate.

(PDF) Design and validation of siRNAs and shRNAs.ResearchGate.

Lipopeptides from Bacillus Probiotics Can Target Transmembrane Receptors NOX4, EGFR,
PDGFR, and OCTN2 Involved in Oxidative Stress and Oncogenesis.MDPI.

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Oxazolidinones: activity, mode of action, and mechanism of resistance.PubMed.
Oxazorone.PubChem.

Discovery of RUVBL1 as a Target of the Marine Alkaloid Caulerpin via MS-Based Functional
Proteomics.MDPI.

What is the mechanism of Oxaprozin?Patsnap Synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic
Screening Platform - PMC [pmc.ncbi.nim.nih.gov]

o 3. pharmafocusasia.com [pharmafocusasia.com]
o 4. researchgate.net [researchgate.net]

» 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks
[technologynetworks.com]

e 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics -
PMC [pmc.ncbi.nlm.nih.gov]

e 7.pubs.acs.org [pubs.acs.org]

o 8. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical
Probes [frontiersin.org]

» 10. Emerging affinity-based proteomic technologies for large scale plasma profiling in
cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

e 11. CETSA [cetsa.org]
e 12. news-medical.net [news-medical.net]

e 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b1310076?utm_src=pdf-body
https://www.benchchem.com/product/b1310076?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acscentsci.2c00609
https://pmc.ncbi.nlm.nih.gov/articles/PMC9615120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9615120/
https://www.pharmafocusasia.com/research-development/target-deconvolution-genomics
https://www.researchgate.net/profile/Isabel-Wilkinson/publication/344385194_Combining_experimental_strategies_for_successful_target_deconvolution/links/61571745e7bb415a5d4bf20d/Combining-experimental-strategies-for-successful-target-deconvolution.pdf
https://www.technologynetworks.com/drug-discovery/lists/5-target-deconvolution-approaches-in-drug-discovery-312420
https://www.technologynetworks.com/drug-discovery/lists/5-target-deconvolution-approaches-in-drug-discovery-312420
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352082/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00775
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082414/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.644811/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.644811/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5555416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5555416/
https://www.cetsa.org/
https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 14. bio-protocol.org [bio-protocol.org]

e 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. Design and validation of sSiRNAs and shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

e 17. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown -
PMC [pmc.ncbi.nlm.nih.gov]

e 18. Computational/in silico methods in drug target and lead prediction - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. mdpi.com [mdpi.com]

e 20. Anovel approach for target deconvolution from phenotype-based screening using
knowledge graph - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes & Protocols: A Multi-pronged
Approach to Oxazorone Target Deconvolution]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1310076#0xazorone-target-deconvolution-
strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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